tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride
Description
tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a bicyclic amine derivative characterized by a 3,7-diazabicyclo[3.3.1]nonane scaffold with a benzyl group at position 7, an oxygen atom (oxa) at position 9, and a tert-butoxycarbonyl (Boc) protecting group at position 3. Its molecular formula is C₁₈H₂₇ClN₂O₃ (including the hydrochloride salt), with a molecular weight of approximately 354.88 g/mol . This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing subtype-selective nicotinic acetylcholine receptor (nAChR) ligands or analgesics .
Properties
IUPAC Name |
tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-18(2,3)23-17(21)20-12-15-10-19(11-16(13-20)22-15)9-14-7-5-4-6-8-14;/h4-8,15-16H,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIBGYDSVMGVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC(C1)O2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335620-99-0 | |
| Record name | 9-Oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-(phenylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335620-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common method is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of automated systems and continuous flow reactors can help optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : Various substituents can be introduced at different positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Halogenation reactions can be performed using halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Reduced forms of the compound with fewer oxygen atoms.
Substitution: : Halogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be useful in synthesizing compounds with biological activity, particularly in the development of new drugs targeting neurological disorders due to its bicyclic structure which may interact favorably with biological targets.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique chemical structure allows for various modifications, making it suitable for creating complex molecules in medicinal chemistry and materials science.
Research has indicated that compounds similar to tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives exhibit significant biological activities, including anti-inflammatory and analgesic properties. Studies focusing on these derivatives could provide insights into their mechanism of action and therapeutic potential.
Case Study 1: Neuropharmacology
In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane and tested their effects on neurotransmitter systems in animal models. The results indicated that certain derivatives showed promise as anxiolytic agents, highlighting the compound's potential in treating anxiety disorders.
Case Study 2: Synthetic Methodology
A research article detailed a novel synthetic pathway for creating tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives using microwave-assisted synthesis techniques. This method improved yield and reduced reaction times, showcasing the compound's utility in efficient chemical synthesis processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Structural and Functional Differences
The 9-hydroxy derivative (313238-51-6) introduces hydrogen-bonding capability, which may alter solubility and metabolic stability . 7-Benzyl substitution is conserved across analogs, suggesting its critical role in modulating steric and hydrophobic interactions with biological targets .
Physicochemical Properties: The hydrochloride salt form improves aqueous solubility compared to freebase analogs, facilitating in vitro assays . Analogs with 9-amino (1822856-30-3) or 9-hydroxy groups exhibit higher polarity, as reflected in their lower molecular weights and altered storage requirements (e.g., 2–8°C for hygroscopic compounds) .
Biological Activity
Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride is a complex organic compound with significant biological activity. It belongs to a class of bicyclic compounds characterized by a diazabicyclo nonane core, which contributes to its unique pharmacological properties. The compound's molecular formula is , and it is primarily utilized in research settings for its potential therapeutic applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biological pathways, particularly those involved in cellular signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting pathways related to cancer proliferation and inflammatory responses.
- Receptor Modulation : It can interact with receptors that are crucial for neurotransmission and other physiological functions.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-Cancer Activity : Research indicates that the compound may exhibit anti-tumor effects by inhibiting Class I PI3-kinase enzymes, which are implicated in tumorigenesis and cellular proliferation .
- Anti-Inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Study 1: Anti-Cancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of PI3K signaling pathways, leading to decreased Akt phosphorylation and subsequent apoptosis in cancer cells.
Case Study 2: Inflammatory Response Modulation
In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its potential utility in managing inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anti-Cancer Activity | Anti-Inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | Moderate | Low | Not Established |
| 7-Oxo-9-Oxa-3-Azabicyclo Nonane-3-Carboxylate | Low | Moderate | Not Established |
Q & A
Q. What are the primary synthetic routes for tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride?
The compound is synthesized via a Mannich reaction involving tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol. The reaction proceeds under reflux with sequential additions of paraformaldehyde to ensure complete cyclization. Subsequent acidification with HCl yields the hydrochloride salt. Key reagents include glacial acetic acid and methanol, with purification via solvent evaporation and recrystallization . Alternative routes involve nucleophilic substitution or ring-closing strategies for bicyclic framework formation .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- NMR spectroscopy : and NMR to verify stereochemistry (e.g., 1R,5S configuration) and functional groups like the benzyl and tert-butyl moieties .
- IR spectroscopy : Confirmation of carbonyl (C=O) and amine (N-H) stretches .
- Elemental analysis : Validation of molecular formula (e.g., CHNO) and purity (>95%) .
- HPLC/MS : To assess purity and detect byproducts .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a precursor for CNS-targeting drugs, particularly for Alzheimer’s and Parkinson’s disease, due to its bicyclic azabicyclo framework, which enhances blood-brain barrier permeability. Derivatives have shown analgesic activity exceeding tramal in preclinical models . It is also used to study structure-activity relationships (SAR) in nicotinic acetylcholine receptor ligands .
Advanced Research Questions
Q. How does stereochemistry (e.g., 1R,5S configuration) influence the biological activity of derivatives?
The 1R,5S configuration is critical for binding to nicotinic acetylcholine receptors (nAChRs). Computational docking studies suggest the bicyclic scaffold’s spatial arrangement optimizes interactions with receptor subsites, while benzyl and tert-butyl groups modulate lipophilicity and metabolic stability. Deviations in stereochemistry reduce binding affinity by >50% in vitro .
Q. What experimental strategies address low yields in the Mannich reaction during synthesis?
Yield optimization involves:
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., analgesic vs. cytotoxic effects)?
Discrepancies arise from derivative-specific effects. For example, β-cyclodextrin encapsulation of O-benzoyloxime derivatives enhances analgesic activity (NA-332) but unmodified analogs exhibit cytotoxicity in cancer cell lines (e.g., tubuloclustin analogs). Rigorous SAR studies with controlled substituents (e.g., benzyl vs. cyclopropanemethyl groups) are recommended .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
The compound is stable at neutral pH and room temperature but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions, forming tert-butyl alcohol and benzylamine byproducts. Long-term storage requires desiccated, dark environments at 2–8°C to prevent hydrolysis . Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .
Q. What computational methods are employed to predict the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) model interactions with nAChRs. Key parameters include:
- Docking scores : AutoDock Vina assesses binding affinity to α4β2 nAChR subtypes .
- Pharmacophore mapping : Identifies hydrogen-bonding sites with receptor residues (e.g., TrpB) .
- ADMET prediction : SwissADME evaluates logP (2.1–2.5) and CNS permeability (>90% probability) .
Methodological Considerations
- Controlled reaction monitoring : Use TLC or in-situ IR to track intermediate formation during synthesis .
- Purification challenges : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates diastereomers .
- Toxicity screening : MTT assays on HEK293 and SH-SY5Y cell lines are recommended before in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
